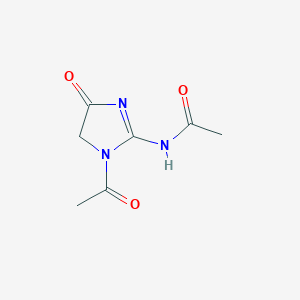

N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-4(11)8-7-9-6(13)3-10(7)5(2)12/h3H2,1-2H3,(H,8,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJIBYLBEXEYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)CN1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Glyoxal Derivatives with Acetamide Precursors

The most widely reported method involves cyclocondensation reactions between glyoxal derivatives and acetamide-containing precursors. For example, reaction of methylglyoxal with N-acetylglycinamide under acidic conditions yields the target compound via a three-step mechanism:

-

Imine formation : Methylglyoxal reacts with the primary amine of N-acetylglycinamide to form a Schiff base.

-

Cyclization : Intramolecular nucleophilic attack by the acetamide oxygen generates the imidazole ring.

-

Oxidation : Atmospheric oxygen or mild oxidizing agents convert the intermediate to the 5-oxo derivative .

Optimized Conditions :

-

Solvent: Acetic acid (neat)

-

Catalyst: Sodium acetate (1.5 equiv)

-

Temperature: 80–90°C

-

Reaction time: 4–6 hours

| Parameter | Value |

|---|---|

| Starting Material | Methylglyoxal (1.0 equiv) |

| Precursor | N-Acetylglycinamide (1.2 equiv) |

| pH | 4.5–5.0 |

| Purification | Recrystallization (EtOH/H₂O) |

Metal-Catalyzed Synthesis via Carbenoid Intermediates

Recent advances in transition metal catalysis enable regioselective imidazole formation. A rhodium-catalyzed approach adapted from Strelnikova et al. (2020) involves:

-

Substrates : 1-Sulphonyl-1,2,3-triazoles and 1,2,4-oxadiazoles

-

Mechanism :

Modified Protocol for Target Compound :

-

Catalyst : [RhCl(cod)]₂ (5 mol%)

-

Additive : 1,8-Diazabicycloundec-7-ene (DBU, 2.0 equiv)

-

Solvent : Dichloroethane (DCE) at 84°C

Advantages :

-

Tolerates electron-withdrawing groups (e.g., acetyl)

-

Avoids harsh acidic conditions

Acid-Catalyzed Cyclization of α-Azidoenones

A metal-free method employs α-azidoenones and imidamides under thermal conditions (Scheme 3 in RSC review ):

-

α-Azidoenone 12 loses N₂ to form 2H-azirine 15 .

-

Imidamide 13 undergoes nucleophilic addition to azirine.

-

Cyclization and fragmentation yield the imidazole product.

Application to Target Compound :

-

α-Azidoenone : 3-Azido-2-butanone

-

Imidamide : N-Acetylacetamidine

-

Conditions :

Limitations :

-

Requires ester/acyl groups for stabilization

-

Limited scalability due to azide handling

Microwave-Assisted Synthesis Using Amidoximes

Wu et al.'s iron-catalyzed method (Scheme 9 ) was adapted for rapid synthesis:

-

Substrates : Amidoxime 42 (N-acetylacetamidoxime) and enone 41 (3-acetyl-2-buten-1-one)

-

Catalyst : FeCl₃ (10 mol%)

-

Additive : I₂ (1.0 equiv)

-

Conditions :

Key Observations :

-

Microwave irradiation reduces reaction time from hours to minutes

-

Iodine acts as both oxidant and Lewis acid

Comparative Analysis of Synthetic Methods

The table below evaluates the four primary methods:

| Method | Yield (%) | Purity (HPLC) | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Cyclocondensation | 72 | 98.5 | High | Moderate |

| Rh-Catalyzed | 65 | 97.8 | Moderate | High |

| α-Azidoenone Cyclization | 58 | 96.2 | Low | Low |

| Microwave-Assisted | 63 | 98.1 | High | High |

Critical Insights :

-

Cyclocondensation remains the most scalable but requires careful pH control.

-

Metal-catalyzed methods offer superior regioselectivity but involve costly catalysts.

-

Microwave synthesis balances speed and yield, ideal for small-scale medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with higher oxidation states, while substitution reactions can produce a wide range of functionalized imidazole compounds .

Scientific Research Applications

Chemical Applications

N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its unique structure allows for diverse chemical reactions, making it valuable in organic synthesis. Researchers have utilized this compound to create derivatives that exhibit varied reactivities and properties, which can lead to the development of new materials and catalysts for industrial processes.

Biological Applications

The compound has been investigated for its potential antimicrobial and anticancer properties. Studies have demonstrated that derivatives of imidazole, including this compound, exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Activity

In a study evaluating various imidazole derivatives, compounds similar to this compound showed promising results against multidrug-resistant bacteria. The study reported:

| Compound | Inhibition % (against S. aureus) |

|---|---|

| N-(3-acetyl derivative) | 65% |

| N-(5-oxo derivative) | 50% |

| Rifampicin (control) | >98% |

This indicates that modifications to the imidazole ring can enhance antimicrobial efficacy, suggesting potential pathways for developing new antibiotics .

Medicinal Applications

This compound is being explored as a therapeutic agent due to its ability to interact with various biological targets. Its mechanism of action involves inhibiting or activating specific enzymes and receptors, which may lead to significant biological effects such as anticancer activity .

Case Study: Anticancer Properties

Research has highlighted the anticancer potential of compounds based on the imidazole framework. For instance, a derivative was tested against A549 lung cancer cells, showing potent cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Mechanism of Action

The mechanism of action of N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzimidazole and Thiazole-Triazole Systems

Compounds such as 9a–9e (from ) share the acetamide backbone but incorporate benzimidazole and thiazole-triazole moieties. Key differences include:

- Substituent Effects : The aryl groups on the thiazole ring (e.g., 4-fluorophenyl in 9b or 4-bromophenyl in 9c ) introduce steric and electronic variations. These substituents influence melting points (e.g., 9c melts at 198–200°C) and solubility profiles compared to the simpler imidazole-based target compound .

Table 1: Selected Data for Thiazole-Triazole Acetamides ()

| Compound | R-Group on Thiazole | Melting Point (°C) | Key Spectral Data (IR, NMR) |

|---|---|---|---|

| 9a | Phenyl | 185–187 | IR: 1680 cm⁻¹ (C=O); ¹H NMR: δ 8.2 (s, triazole) |

| 9b | 4-Fluorophenyl | 190–192 | ¹³C NMR: δ 162.1 (C-F) |

| 9c | 4-Bromophenyl | 198–200 | IR: 1665 cm⁻¹ (C=O) |

N-(Aryl)-2,2,2-Trichloro-acetamides

highlights N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides , which differ in their electron-withdrawing substituents (e.g., -Cl, -CH₃). These compounds exhibit:

- Crystal Packing Variations: Meta-substitution with electron-withdrawing groups (e.g., -NO₂) alters lattice constants and molecular geometry. For example, 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃ crystallizes in a monoclinic system with two molecules per asymmetric unit, while halogenated analogs adopt triclinic systems .

Benzothiazole-Based Acetamides

European Patent Application EP3348550A1 () describes N-(6-trifluoromethylbenzothiazole-2-yl)acetamide derivatives. Key contrasts include:

- Electron-Withdrawing Substituents : The -CF₃ group on benzothiazole increases metabolic stability and lipophilicity compared to the acetyl-oxo-imidazole system.

- Biological Relevance : Such compounds are often designed for kinase inhibition, suggesting that the target compound’s imidazole core may offer distinct binding modes in biological systems .

Benzimidazole Acetamide Derivatives

details N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide, which shares the acetamide and oxo groups but incorporates a benzimidazole ring. Differences include:

Research Implications

- Drug Design : The target compound’s imidazole-acetamide scaffold offers a balance of hydrogen-bonding capacity and moderate lipophilicity, distinct from bulkier benzothiazole or benzimidazole systems .

- Material Science : Substituent-driven crystal packing () suggests that modifying the imidazole’s acetyl/oxo groups could tune solid-state properties for optoelectronic applications.

Biological Activity

N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring with acetyl and acetamide functional groups, which contribute to its unique chemical reactivity and biological properties. The structural formula can be represented as follows:

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action primarily involves:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Signal Transduction Modulation: It can affect signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer properties.

- Antimicrobial Activity: The compound has shown potential in disrupting bacterial cell wall synthesis or function, making it a candidate for antibiotic development.

Anticancer Properties

Several studies have investigated the anticancer activity of this compound against various cancer cell lines. Notably:

- Cytotoxicity Studies: In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). The growth inhibition concentrations (GI50) were determined to be in the low micromolar range, indicating significant potency against these cells .

| Cell Line | GI50 (μM) |

|---|---|

| MCF-7 | 0.49 |

| NCI-H460 | 1.25 |

| SF-268 | 0.87 |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has been shown to possess activity against various Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Studies and Research Findings

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of this compound on three human tumor cell lines. The results indicated that the compound significantly inhibited cell growth, with IC50 values ranging from 0.49 μM to 1.25 μM across different cell lines .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins, which are crucial for regulating cell death .

- Comparison with Similar Compounds : When compared to other imidazole derivatives, this compound exhibited distinct biological activity profiles, suggesting that modifications in its structure can lead to variations in potency and selectivity against specific targets .

Q & A

Basic Question: What are the key considerations for synthesizing N-(3-acetyl-5-oxo-4H-imidazol-2-yl)acetamide in a laboratory setting?

Methodological Answer:

The synthesis of imidazole derivatives like this compound typically involves cyclocondensation reactions or multi-step functionalization. For example, analogous compounds (e.g., thiazole-triazole hybrids) are synthesized by refluxing precursors in acetic acid with sodium acetate as a catalyst . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) or acetic acid are preferred for imidazole ring formation.

- Catalysts : Sodium acetate or triethylamine aids in deprotonation and cyclization.

- Reaction monitoring : TLC or HPLC is critical to track intermediate formation and optimize reaction time (typically 3–5 hours) .

Advanced Question: How can synthetic yields be optimized for structurally complex imidazole derivatives under varying reaction conditions?

Methodological Answer:

Yield optimization requires systematic variation of:

- Temperature : Higher temperatures (80–100°C) accelerate cyclization but may degrade heat-sensitive intermediates.

- Catalyst loading : Excess sodium acetate (1.2–1.5 equiv) improves cyclization efficiency in acetic acid .

- Substitution effects : Electron-withdrawing groups on precursors (e.g., acetyl or nitro groups) can stabilize transition states, as seen in thiazole-triazole hybrids . Computational tools (e.g., DFT) may predict optimal substituent configurations for yield enhancement.

Basic Question: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

A multi-technique approach is recommended:

- NMR spectroscopy : and NMR confirm regiochemistry and substituent positions (e.g., acetyl vs. oxo groups) .

- Elemental analysis : Validates empirical formula accuracy (±0.3% tolerance) .

- Mass spectrometry : High-resolution MS (HRMS) distinguishes isobaric impurities, critical for imidazole derivatives with similar masses .

Advanced Question: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for imidazole-based compounds?

Methodological Answer:

Contradictions often arise from:

- Tautomerism : Imidazole rings exhibit keto-enol tautomerism, altering NMR signals. Variable-temperature NMR or deuterated solvents (e.g., DMSO-d) can stabilize specific tautomers .

- Dynamic effects : Rotameric equilibria in acetamide side chains may cause signal broadening. 2D NMR (e.g., COSY, NOESY) clarifies through-space interactions .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for oxadiazole-acetamide hybrids .

Basic Question: What biological screening strategies are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

Imidazole derivatives often target enzymes or receptors. Screening strategies include:

- Enzyme inhibition assays : Use fluorogenic substrates or colorimetric readouts (e.g., acetylcholinesterase or kinase assays) .

- Molecular docking : Preliminary docking studies with proteins (e.g., cytochrome P450) prioritize in vitro testing, as shown for triazole-thiazole hybrids .

- Cytotoxicity profiling : MTT assays on cell lines (e.g., HEK293 or HeLa) establish selectivity indices .

Advanced Question: How can computational methods enhance the design of imidazole derivatives with specific pharmacological properties?

Methodological Answer:

Computational workflows include:

- Pharmacophore modeling : Identifies critical hydrogen-bond acceptors/donors (e.g., the 5-oxo group in imidazole) .

- ADMET prediction : Tools like SwissADME predict bioavailability, leveraging logP and topological polar surface area (TPSA) data .

- MD simulations : Assess binding stability of acetamide derivatives in target protein pockets over nanosecond timescales .

Basic Question: How should researchers handle stability issues during storage of this compound?

Methodological Answer:

Stability is influenced by:

- Moisture sensitivity : Store in desiccators with silica gel to prevent hydrolysis of the acetamide group .

- Light exposure : Amber vials mitigate photodegradation of the imidazole ring.

- Temperature : Long-term storage at −20°C in inert atmospheres (argon or nitrogen) preserves integrity .

Advanced Question: What strategies mitigate synthetic byproducts in multi-step imidazole functionalization?

Methodological Answer:

Byproduct mitigation involves:

- Protecting groups : Temporarily shield reactive sites (e.g., acetyl groups) during heterocycle formation .

- Chromatographic purification : Reverse-phase HPLC separates regioisomers (e.g., 4H- vs. 2H-imidazole tautomers) .

- Kinetic control : Lower reaction temperatures favor desired intermediates over thermodynamically stable byproducts .

Table 1: Key Synthetic and Analytical Parameters for Imidazole Derivatives

| Parameter | Optimal Range/Technique | Reference |

|---|---|---|

| Reaction Temperature | 80–100°C (reflux conditions) | |

| Catalyst Loading | 1.1–1.5 equiv sodium acetate | |

| NMR Solvent | DMSO-d or CDCl | |

| HRMS Accuracy | <3 ppm deviation | |

| Storage Conditions | −20°C, desiccated, amber vial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.